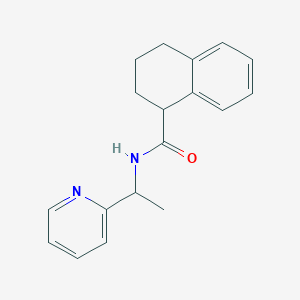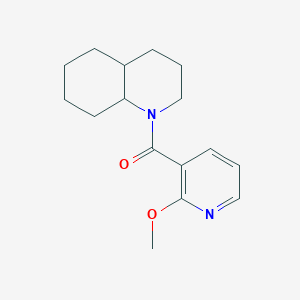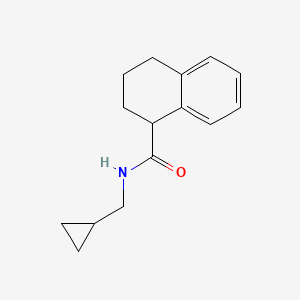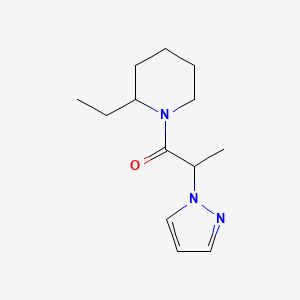
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone, also known as BMM, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The exact mechanism of action of (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it has been reported to act as a GABA-A receptor modulator, which could explain its anticonvulsant and neuroprotective effects. (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. In animal studies, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been reported to increase the levels of GABA in the brain, which could explain its anticonvulsant activity. (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to reduce oxidative stress and inflammation, which could contribute to its neuroprotective effects. In cancer research, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
実験室実験の利点と制限
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has also been reported to have good solubility in water and organic solvents, making it suitable for various experimental conditions. However, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities is not yet fully understood. Additionally, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
将来の方向性
There are several future directions for (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone research. One potential direction is to further investigate its anticonvulsant activity and potential use in the treatment of epilepsy. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. In cancer research, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone could be further studied for its anticancer activity and potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action and pharmacokinetic properties of (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone.
In conclusion, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone is a synthetic compound that has gained attention in scientific research due to its unique properties. Its potential use in various scientific research areas, including medicinal chemistry, neuroscience, and cancer research, has been extensively studied. (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potent anticonvulsant activity, neuroprotective effects, and anticancer activity against various cancer cell lines. However, further studies are needed to fully understand its mechanism of action and pharmacokinetic properties.
合成法
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone can be synthesized through various methods, including the reaction of 5-bromofuran-3-carboxylic acid with 2-methylmorpholine and subsequent coupling with 1,1'-carbonyldiimidazole. Another method involves the reaction of 5-bromofuran-3-carboxylic acid with 2-methylmorpholine and subsequent coupling with 4-chlorobutyryl chloride. Both methods have been reported to yield (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone in good yields.
科学的研究の応用
(5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential use in various scientific research areas, including medicinal chemistry, neuroscience, and cancer research. It has been reported to have potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (5-Bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
(5-bromofuran-3-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7-5-12(2-3-14-7)10(13)8-4-9(11)15-6-8/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLATFIMHJNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)


![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)
